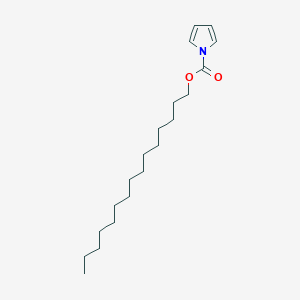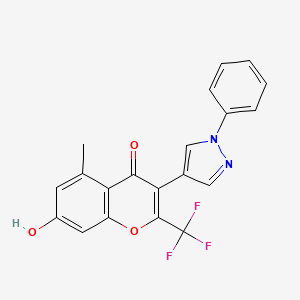![molecular formula C11H15Cl3N2O3 B11995709 N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11995709.png)
N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE is a complex organic compound that belongs to the class of furan derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the furan ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the carboxylic acid group: This step may involve oxidation reactions.
Attachment of the 2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl group: This can be done through substitution reactions, where the appropriate amine and alkyl halide are reacted under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxylic acid group may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate or as a lead compound for drug discovery. Its structural features could be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In industry, FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE may be used in the production of specialty chemicals, polymers, or materials with unique properties. Its reactivity and functional groups make it a versatile compound for various industrial applications.
Mécanisme D'action
The mechanism of action of FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may bind to the active site of enzymes, blocking their activity.
Receptor modulation: It may interact with cellular receptors, altering their signaling pathways.
Pathway interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE include other furan derivatives with different substituents. Examples include:
- FURAN-2-CARBOXYLIC ACID derivatives with different alkyl or aryl groups.
- Compounds with variations in the amino or methoxy groups.
Uniqueness
The uniqueness of FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H15Cl3N2O3 |
|---|---|
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C11H15Cl3N2O3/c1-18-6-3-5-15-10(11(12,13)14)16-9(17)8-4-2-7-19-8/h2,4,7,10,15H,3,5-6H2,1H3,(H,16,17) |
Clé InChI |
FEBHSNQKQGTCBC-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995651.png)
![4-[(E)-{[3-(2,4-dichlorophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11995661.png)


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11995682.png)
![N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B11995688.png)
![1-butyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11995694.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11995715.png)
![3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11995725.png)
